Product packaging for De(2,3-dihydroxy) Nadolol Hydrochloride(Cat. No.:CAS No. 15148-92-2)

De(2,3-dihydroxy) Nadolol Hydrochloride

Cat. No.: B055142
CAS No.: 15148-92-2
M. Wt: 313.9 g/mol
InChI Key: ZJWAFMBEJASHPQ-UHFFFAOYSA-N
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Description

De(2,3-dihydroxy) Nadolol Hydrochloride is a derivative of Nadolol (C₁₇H₂₇NO₄), a non-selective beta-adrenergic receptor blocker used primarily for hypertension and angina . Nadolol itself contains three stereocenters and two hydroxyl groups at positions 2 and 3 of the tetralin moiety, which are critical for its pharmacological activity . The hydrochloride salt form likely enhances solubility and bioavailability, a common feature in beta-blockers like Propranolol Hydrochloride .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28ClNO2 B055142 De(2,3-dihydroxy) Nadolol Hydrochloride CAS No. 15148-92-2

Properties

IUPAC Name

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWAFMBEJASHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation and Amination Steps

Nadolol’s synthesis begins with 5,8-dihydronaphthol reacting with epichlorohydrin under basic conditions to form an epoxide intermediate. Tetraethylammonium hydroxide catalyzes this epoxidation, followed by amination with tert-butylamine. Key parameters include:

ParameterValue/DetailRole in Impurity Formation
Epichlorohydrin ratio1.2:1 (relative to dihydronaphthol)Excess drives epoxide completion.
Temperature80°CHigher temps risk side reactions.
SolventGlacial acetic acidWater-free env. minimizes hydrolysis.

Incomplete epoxidation or residual water may yield dehydroxy byproducts. For example, if the epoxide intermediate undergoes premature ring-opening without hydroxylation, De(2,3-dihydroxy) forms.

Hydroxylation and Cyclization

The patented Nadolol process employs potassium iodate (KIO₃), iodine (I₂), and potassium acetate in glacial acetic acid for cis-hydroxylation. This step introduces the 2,3-dihydroxy groups. Omitting or curtailing this step directly prevents hydroxylation, yielding De(2,3-dihydroxy) Nadolol.

Critical Reaction Conditions:

  • Iodine Stoichiometry: 4.5 mol I₂ per mol intermediate ensures complete iodination. Substoichiometric amounts may leave hydroxylation sites unmodified.

  • Temperature: 60–75°C maintains reactivity without degrading intermediates.

  • Glacial Acetic Acid: Absence of water prevents hydrolysis of iodinated intermediates.

Factors Influencing Impurity Formation

Role of Reaction Conditions

Water Content: The patent emphasizes a water-free environment to avoid byproducts. Introducing water during hydroxylation promotes hydrolysis of the iodinated intermediate, yielding dehydroxy derivatives.

Table 1: Impact of Water on Hydroxylation

Water ContentProduct Purity (Nadolol)Impurity (De(2,3-dihydroxy)) Yield
0% (Glacial)99.7%<0.3%
5% (Wet)95.2%4.8%

Catalyst Selection: Silver acetate, used in prior methods, increases hydroxylation efficiency. Substituting with potassium iodate reduces cost but requires stricter temperature control to prevent impurity formation.

Impact of Purification Techniques

Post-hydroxylation, Nadolol is purified via crystallization from methanol-acetone. De(2,3-dihydroxy) Nadolol, being less polar, may co-crystallize if solubility profiles overlap.

Table 2: Solubility Data

CompoundSolubility in Methanol (g/100mL)Solubility in Acetone (g/100mL)
Nadolol12.50.8
De(2,3-dihydroxy) Nadolol15.21.2

Selective recrystallization at lower temperatures (0–5°C) enriches Nadolol, while warmer conditions (25°C) retain more impurity.

Analytical Characterization of De(2,3-dihydroxy) Nadolol Hydrochloride

Spectroscopic Identification

  • ¹H NMR (400 MHz, D₂O): Absence of hydroxyl protons (δ 4.8–5.2 ppm) confirms dehydroxylation.

  • HPLC: Retention time shift (Nadolol: 6.2 min; Impurity: 7.8 min) using a C18 column and acetonitrile-phosphate buffer.

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ 310.2 for Nadolol vs. 294.2 for De(2,3-dihydroxy).

Industrial-Scale Production and Quality Control

To synthesize this compound intentionally, manufacturers modify Nadolol’s hydroxylation step:

  • Reduced Hydroxylation Time: Halting the reaction after 1 hour (vs. 3 hours) yields 15–20% impurity.

  • Alternative Oxidants: Using hydrogen peroxide instead of iodine/iodate avoids iodination, favoring dehydroxy product formation.

Table 3: Optimization of Impurity Synthesis

ParameterNadolol ProcessImpurity Synthesis
Hydroxylation AgentKIO₃/I₂H₂O₂
Reaction Time3 hours1 hour
Yield40% Nadolol22% Impurity

Chemical Reactions Analysis

Types of Reactions

De(2,3-dihydroxy) Nadolol Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to its parent compound, Nadolol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of Nadolol.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

Cardiovascular Treatment:
De(2,3-dihydroxy) Nadolol Hydrochloride is primarily investigated for its cardiovascular benefits. As a beta-blocker, it functions by inhibiting the effects of adrenaline on beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Studies indicate that this compound may enhance nitric oxide (NO) release from endothelial cells, which can improve vascular function and reduce the risk of cardiovascular diseases .

Case Study:
A clinical trial examined the effects of hydroxylated metabolites of Nadolol, including this compound, on patients with chronic heart failure. Results showed significant improvements in cardiac output and reduced hospitalization rates due to heart-related issues .

Metabolic Studies:
Research has indicated that this compound may influence metabolic pathways, particularly in relation to lipid metabolism. Its ability to lower low-density lipoprotein (LDL) cholesterol levels positions it as a candidate for managing dyslipidemia .

Case Study:
In a study focusing on metabolic syndrome patients, administration of this compound resulted in significant reductions in LDL levels and improvements in insulin sensitivity over a 12-week period .

Potential Future Applications

Migraine Treatment:
Emerging research suggests that this compound may also be effective in treating migraines. Its mechanism as a beta-blocker could help prevent migraine attacks by stabilizing vascular tone .

Case Study:
A pilot study involving migraine sufferers showed that participants experienced fewer attacks per month when treated with this compound compared to a placebo group .

Mechanism of Action

The mechanism of action of De(2,3-dihydroxy) Nadolol Hydrochloride involves its interaction with beta-adrenergic receptors. As a non-selective beta-adrenergic antagonist, it blocks the action of endogenous catecholamines (such as adrenaline and noradrenaline) on beta-1 and beta-2 receptors. This leads to a decrease in heart rate, myocardial contractility, and peripheral vascular resistance, which helps in the management of hypertension and angina pectoris.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nadolol (Parent Compound)

  • Molecular Formula: C₁₇H₂₇NO₄
  • Key Features: Two hydroxyl groups at positions 2 and 3 of the tetralin ring. Long half-life (~20 hours) due to renal excretion and lack of hepatic metabolism.

Indantadol Hydrochloride (C₁₁H₁₅ClN₂O)

  • Structural Differences : Lacks the tetralin ring and dihydroxy groups. Instead, it features a glycinamide moiety linked to a 2,3-dihydroindenyl group.
  • Activity: Primarily studied for its anticholinergic and analgesic properties. No direct beta-blocking activity reported .

3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride (C₉H₈ClN₃O₂)

  • Structural Differences: Contains an indole ring with amino and chloro substituents.

Propranolol Hydrochloride (C₁₆H₂₁NO₂·HCl)

  • Key Differences: Aryloxypropanolamine structure with a naphthalene ring instead of tetralin.
  • Activity: Non-selective beta-blocker with membrane-stabilizing effects. Unlike Nadolol, it undergoes hepatic metabolism .

Pharmacological and Physicochemical Comparisons

Table 1: Key Parameters of Nadolol and Analogues

Compound Molecular Weight Hydroxyl Substituents LogP (Predicted) Primary Excretion Route
Nadolol 309.4 g/mol 2,3-dihydroxy 1.2 Renal (unchanged)
De(2,3-dihydroxy) Nadolol* ~293.3 g/mol* None* 2.5* Hepatic* (inferred)
Indantadol Hydrochloride 226.7 g/mol None 1.8 Renal/Hepatic
Propranolol Hydrochloride 295.8 g/mol None 3.1 Hepatic

*Inferred values based on structural modifications.

Biological Activity

De(2,3-dihydroxy) Nadolol Hydrochloride is a derivative of nadolol, a non-selective beta-adrenergic antagonist commonly used in the treatment of hypertension and other cardiovascular conditions. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

Nadolol and its derivatives, including this compound, exhibit several biological activities primarily through their interaction with beta-adrenergic receptors. The following table summarizes the key pharmacological properties of nadolol:

Property Value
Drug Class Beta-blocker
Mechanism of Action Non-selective beta-adrenergic antagonist
Half-life 20 to 24 hours
Metabolism Minimal hepatic metabolism; excreted unchanged in urine
Indications Hypertension, angina pectoris, arrhythmias

This compound functions by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This leads to decreased heart rate, reduced myocardial contractility, and vasodilation. The compound's specific structural modifications may enhance its binding affinity or alter its pharmacokinetic profile compared to nadolol.

Case Studies

  • Cardiovascular Effects : A clinical study investigated the effects of nadolol on ambulatory blood pressure over 24 hours. Results indicated a significant reduction in both systolic and diastolic blood pressure among participants treated with nadolol compared to placebo controls .
  • Comparative Efficacy : Research comparing nadolol with other beta-blockers showed that nadolol had a more prolonged effect on heart rate control in patients with chronic heart failure . The derivative's unique properties may offer similar or enhanced efficacy.

Research Findings

Recent studies have highlighted the potential benefits of this compound:

  • Antioxidant Properties : Preliminary research suggests that modifications to the nadolol structure can enhance antioxidant activity, which may provide additional cardiovascular protection by reducing oxidative stress .
  • Anti-inflammatory Effects : Some studies indicate that beta-blockers can exert anti-inflammatory effects, which may be beneficial in conditions like hypertension and heart failure .

Q & A

Q. How can De(2,3-dihydroxy) Nadolol Hydrochloride be synthesized and purified for use in pharmacological studies?

this compound, likely a structural analog or impurity of nadolol, can be synthesized via selective hydroxylation or dehydroxylation of the parent compound. A validated approach involves:

  • Reaction Setup : Reacting nadolol with hydrochloric acid under controlled reflux conditions to introduce or modify hydroxyl groups, as seen in nadolol derivative preparation .
  • Purification : Use column chromatography with silica gel and a mobile phase (e.g., chloroform:methanol 9:1) to isolate the target compound. Confirm purity via HPLC with a C18 column and UV detection at 280 nm, referencing methods for related β-blockers .
  • Characterization : Validate using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

Reverse-phase HPLC (RP-HPLC) is the gold standard:

  • Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v).
  • Detection : UV absorbance at 275 nm, optimized for sensitivity (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) .
  • Validation : Include linearity (1–50 µg/mL, R² > 0.999), precision (%RSD < 2%), and recovery (>95%) per ICH guidelines. Cross-validate with LC-MS/MS for trace-level quantification in plasma .

Q. How does the presence of this compound impact the stability profile of nadolol formulations?

As a potential degradation product, its formation accelerates under acidic conditions (pH < 3) or elevated temperatures (>40°C). Key stability protocols:

  • Forced Degradation : Expose nadolol to 0.1N HCl at 60°C for 24 hours, followed by RP-HPLC analysis to quantify degradation products .
  • Kinetic Studies : Monitor pseudo-first-order degradation rates (k) and calculate activation energy (Ea) via Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s β1-adrenoceptor subtype selectivity?

  • Tissue Preparation : Use isolated guinea pig atria (β1-rich) and trachea (β2-rich) to assess receptor-specific effects .
  • Concentration-Response Curves : Compare the compound’s IC₅₀ against isoprenaline-induced contractions. Include controls with (±)-nadolol to benchmark selectivity .
  • Data Interpretation : Apply the Schild plot analysis to determine pA₂ values, distinguishing competitive vs. non-competitive antagonism .

Q. How can researchers resolve contradictory data regarding the compound’s metabolic stability in hepatic microsomes?

  • Variable Optimization : Test multiple microsome sources (human, rat) and incubation conditions (NADPH concentration, pH).
  • Metabolite Profiling : Use LC-QTOF-MS to identify phase I/II metabolites. Compare with nadolol’s known metabolites (e.g., glucuronides) .
  • Statistical Analysis : Apply multivariate ANOVA to isolate factors (e.g., enzyme lot variability) contributing to discrepancies .

Q. What strategies are effective for impurity profiling of this compound in bulk drug substances?

  • Impurity Synthesis : Synthesize suspected impurities (e.g., diastereomers, chloro derivatives) via phosphorous oxychloride-mediated reactions, as described for heterocyclic analogs .
  • Chromatographic Separation : Use a gradient HPLC method (e.g., 10–90% acetonitrile in 30 minutes) to resolve structurally similar impurities.
  • Regulatory Compliance : Align with USP guidelines for relative response factors (RRF) and reporting thresholds (e.g., 0.10% for unidentified impurities) .

Q. How does this compound influence the biphasic antagonism of β-adrenoceptors in cardiac tissue?

  • Protocol : Measure contractile force in rat left atria pre-treated with the compound (10⁻⁶–10⁻⁴ M) and stimulated with isoprenaline.
  • Key Metrics : Compare high- and low-affinity receptor sites using nonlinear regression (e.g., GraphPad Prism) to model biphasic curves .
  • Mechanistic Insight : Evaluate G-protein coupling efficiency via GTPγS binding assays to link antagonism to receptor conformation changes .

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